molecular formula C11H22O4Si2 B1583585 Bis(trimethylsilyl)itaconate CAS No. 55494-04-7

Bis(trimethylsilyl)itaconate

Cat. No.: B1583585
CAS No.: 55494-04-7
M. Wt: 274.46 g/mol
InChI Key: IYEWOPPVIQNFQO-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)itaconate is an organosilicon compound that features two trimethylsilyl groups attached to an itaconate core

Mechanism of Action

Target of Action

Bis(trimethylsilyl)itaconate, a derivative of itaconate, primarily targets macrophages . Macrophages are a crucial component of the immune system and help the host fight infection . They can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions .

Mode of Action

This compound interacts with its targets, the macrophages, by regulating their function through multiple mechanisms . Itaconate, from which this compound is derived, has been found to directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .

Biochemical Pathways

This compound affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, a byproduct of the TCA cycle, regulates the metabolic adaptability of macrophages and affects their effect . Itaconate has been found to participate in significant biological regulation and changes .

Pharmacokinetics

It is known that macrophages activated by microbial pathogen-associated molecular patterns and cytokines upregulate the expression of the enzyme acod1 that generates the immune-metabolite itaconate .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of macrophage function, the modulation of immune cell signaling, and metabolic pathways . Itaconate has anti-microbial as well as immunomodulatory activities, which makes it attractive as an endogenous effector metabolite fighting infection and restraining inflammation .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the production of itaconate in macrophages is triggered by microbial pathogen-associated molecular patterns and cytokines . .

Biochemical Analysis

Biochemical Properties

Bis(trimethylsilyl)itaconate plays a significant role in biochemical reactions, particularly in the context of metabolic regulation and immune response. It interacts with several enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is cis-aconitate decarboxylase, which catalyzes the decarboxylation of cis-aconitate to produce itaconate. This interaction is crucial for the regulation of the tricarboxylic acid cycle and the production of itaconate, which serves as a metabolic regulator in immune cells .

Additionally, this compound has been shown to inhibit succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. This inhibition affects the metabolic status of macrophages, linking metabolism, oxidative stress, and immune response . The compound also interacts with various signaling pathways, including the Keap1-nuclear factor E2-related factor 2-ARE pathway, the ATF3–IκBζ axis, and the stimulator of interferon genes pathway, exerting anti-inflammatory and antioxidant effects .

Cellular Effects

This compound influences various cellular processes and functions. In macrophages, it plays a role in metabolic reprogramming, which is essential for their activation and function. The compound has been shown to modulate the immune response by affecting the production of itaconate, which in turn regulates macrophage metabolism and function . This modulation is crucial for the immune response, as it helps in controlling inflammation and oxidative stress.

In osteoblasts, this compound stimulates osteogenic differentiation, enhancing bone formation. This effect is accompanied by reduced proliferation and altered metabolism, indicating its role in bone homeostasis and remodeling . The compound also affects erythroid precursors by inhibiting heme synthesis and remodeling cellular metabolism, which can influence erythropoiesis and hemoglobin production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. At the molecular level, it exerts its effects by binding to and inhibiting succinate dehydrogenase, thereby influencing the tricarboxylic acid cycle and metabolic status of cells . This inhibition leads to the accumulation of succinate, which can affect various metabolic and signaling pathways.

This compound also activates the Keap1-nuclear factor E2-related factor 2-ARE pathway, which is involved in the cellular antioxidant response . This activation helps in reducing oxidative stress and inflammation. Additionally, the compound modulates the ATF3–IκBζ axis and the stimulator of interferon genes pathway, further contributing to its anti-inflammatory and immunomodulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, allowing for sustained modulation of metabolic and immune responses .

Long-term exposure to this compound has been observed to enhance osteogenic differentiation in osteoblasts, leading to increased bone formation . In erythroid precursors, prolonged exposure to the compound results in the inhibition of heme synthesis and alterations in cellular metabolism, which can affect erythropoiesis and hemoglobin production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects, helping to control inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including inhibition of heme synthesis and alterations in cellular metabolism .

In animal models of inflammatory diseases, this compound has been shown to reduce disease severity and improve outcomes by modulating immune responses and metabolic pathways . It is important to carefully monitor the dosage to avoid potential adverse effects and ensure optimal therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors in the tricarboxylic acid cycle. The compound is produced through the decarboxylation of cis-aconitate by cis-aconitate decarboxylase, which is encoded by the immune response gene 1 . This production is crucial for the regulation of macrophage metabolism and immune response.

The compound also affects the metabolic flux and levels of various metabolites, including succinate, fumarate, and itaconate . These changes in metabolite levels can influence cellular metabolism and function, contributing to the compound’s overall effects on immune and metabolic responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells and converted to itaconyl-coenzyme A by the enzyme succinyl-coenzyme A:glutarate-coenzyme A transferase . This conversion is important for its subsequent effects on cellular metabolism and function.

This compound can also interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for its activity and function, as they determine the compound’s availability and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes and proteins involved in the tricarboxylic acid cycle . This localization is crucial for its role in regulating cellular metabolism and immune response.

Additionally, this compound can be found in other cellular compartments, including the cytoplasm and nucleus, where it can influence various signaling pathways and gene expression . The compound’s localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)itaconate can be synthesized through the reaction of itaconic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl groups protecting the itaconate core during subsequent reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where itaconic acid is reacted with trimethylsilyl chloride. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)itaconate undergoes various chemical reactions, including:

    Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield itaconic acid.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Polymerization: The itaconate core can participate in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases are commonly used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.

    Polymerization: Radical initiators or catalysts are often employed.

Major Products Formed

    Hydrolysis: Itaconic acid.

    Substitution: Various substituted itaconates.

    Polymerization: Polymers with itaconate units.

Scientific Research Applications

Bis(trimethylsilyl)itaconate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique properties.

    Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetate: Similar in structure but with an acetate core.

    Trimethylsilylpropionate: Contains a propionate core instead of an itaconate core.

    Trimethylsilylbutyrate: Features a butyrate core.

Uniqueness

Bis(trimethylsilyl)itaconate is unique due to the presence of the itaconate core, which allows for polymerization and other reactions that are not possible with similar compounds. The trimethylsilyl groups provide protection and enable selective functionalization, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

bis(trimethylsilyl) 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h1,8H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWOPPVIQNFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC(=C)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334697
Record name Itaconic acid (tms)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55494-04-7
Record name Itaconic acid (tms)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl) itaconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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